molecular formula C7H11BrN2 B8545124 1-(4-bromobutyl)-1H-Imidazole

1-(4-bromobutyl)-1H-Imidazole

Cat. No.: B8545124
M. Wt: 203.08 g/mol
InChI Key: CETTVSBMYQKFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromobutyl)-1H-imidazole (CAS Number: 129786-41-0) is a valuable alkylating agent and chemical building block in organic synthesis and drug discovery research. This compound features an imidazole heterocycle, a privileged structure in medicinal chemistry, linked to a flexible 4-bromobutyl chain. The bromoalkyl group serves as an excellent leaving group, enabling efficient nucleophilic substitution reactions to create novel molecular entities. The core imidazole scaffold is of significant research interest as it is a key structural component in numerous biologically active molecules and natural products, such as the amino acid histidine and the neurotransmitter histamine . Its amphoteric nature (ability to act as both an acid and a base) allows it to participate in a wide range of chemical interactions and catalytic processes . Researchers utilize this compound as a precursor in the synthesis of more complex compounds, including imidazole-1,2,3-triazole hybrids , which are explored for diverse therapeutic potentials such as anticancer, antibacterial, and antifungal applications . This compound is primarily used in medicinal chemistry for the design and development of new active molecules. Derivatives of imidazole are found in a vast array of pharmacological agents with demonstrated antibacterial, antifungal, antitumor, anti-inflammatory, and antihypertensive activities, among others . The product is offered for laboratory research purposes to support innovation in these fields. Please Note: This product is provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11BrN2

Molecular Weight

203.08 g/mol

IUPAC Name

1-(4-bromobutyl)imidazole

InChI

InChI=1S/C7H11BrN2/c8-3-1-2-5-10-6-4-9-7-10/h4,6-7H,1-3,5H2

InChI Key

CETTVSBMYQKFRL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCCBr

Origin of Product

United States

Synthetic Methodologies for 1 4 Bromobutyl 1h Imidazole and Analogues

Direct N-Alkylation of Imidazole (B134444) Ring Systems

Direct alkylation of the imidazole nitrogen is the most common approach for synthesizing 1-(4-bromobutyl)-1H-imidazole. This typically involves a nucleophilic substitution reaction where the imidazole acts as the nucleophile.

The most direct synthesis of this compound involves the reaction of imidazole with 1,4-dibromobutane (B41627). imp.kiev.uamdpi.com In this SN2 reaction, one of the nitrogen atoms of the imidazole ring attacks a carbon atom of 1,4-dibromobutane, displacing a bromide ion. An excess of 1,4-dibromobutane is often used to minimize the formation of the dialkylated byproduct, 1,4-di(1H-imidazol-1-yl)butane. nih.govnih.gov

The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). imp.kiev.uanih.gov The choice of solvent is also critical, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) and acetone (B3395972) being frequently used. imp.kiev.uamdpi.com One specific method involves stirring imidazole with 1,4-dibromobutane and K₂CO₃ in dry THF at 65°C for 24 hours, resulting in a 69.4% yield of the desired product. imp.kiev.ua

Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing side reactions. Key parameters include the choice of base, solvent, temperature, and the molar ratio of reactants.

For instance, the alkylation of xanthone (B1684191) derivatives with 1,4-dibromobutane has been successfully achieved using potassium carbonate as the base in acetone at 60°C for 6 hours, yielding excellent results. mdpi.com In the synthesis of related N-alkylimidazoles, a variety of conditions have been explored. The use of sodium hydroxide as a base in conjunction with a phase-transfer catalyst has been shown to be effective. nih.gov Temperature also plays a significant role; for example, the synthesis of 2-(4-bromobutyl)-1-methyl-1H-imidazole is optimized at temperatures between 80–100°C. vulcanchem.com

The table below summarizes various conditions used for the N-alkylation of imidazole and its derivatives with dibromoalkanes.

Imidazole DerivativeAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Imidazole1,4-DibromobutaneK₂CO₃Dry THF652469.4 imp.kiev.ua
Xanthone Derivative1,4-DibromobutaneK₂CO₃Acetone606Excellent mdpi.com
Carbazole1,4-DibromobutaneNaOH---68 nih.gov
Imidazole1,4-DibromobutaneNaOHDMSO10024- nih.gov
1-methylimidazole1,4-dibromobutane--80-100-- vulcanchem.com
Sodium 1,2,4-triazolate1,4-dibromobutane--r.t.-41 nih.gov

Synthesis of Diversely Substituted this compound Analogues

The synthetic methods can be extended to produce a wide range of substituted this compound analogues, which are valuable for structure-activity relationship studies and the development of new materials.

The N-alkylation strategy is applicable to a variety of substituted imidazoles. For example, 4-phenyl-1H-imidazole can be alkylated with 1,4-dibromobutane to produce 1-(4-bromobutyl)-4-phenyl-1H-imidazole. vulcanchem.com Similarly, substituted benzimidazoles can be reacted with N-alkylbromide substituted carbazoles to form N-substituted carbazole-imidazole hybrids. nih.gov The reactivity and regioselectivity of the alkylation can be influenced by the electronic and steric properties of the substituents on the imidazole ring. otago.ac.nz Electron-withdrawing groups, for instance, can affect which nitrogen atom is preferentially alkylated. otago.ac.nz

The primary method for introducing the bromobutyl group is through direct alkylation with 1,4-dibromobutane. imp.kiev.uamdpi.com This approach is robust and has been applied to various imidazole-containing scaffolds, including xanthones and carbazoles. mdpi.comnih.gov

An alternative, though less direct, approach involves the modification of a pre-existing side chain. However, direct alkylation remains the most straightforward and commonly employed method. The reaction of imidazole or its derivatives with 1,4-dibromobutane in the presence of a suitable base and solvent is a well-established and versatile strategy. imp.kiev.uamdpi.comnih.gov

Green Chemistry Approaches in Synthetic Routes for Bromobutyl Imidazoles

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of N-alkylimidazoles, several green chemistry approaches have been explored, including the use of ultrasound, microwave irradiation, and phase-transfer catalysis. researchgate.netrsc.orgresearchgate.net

Phase-transfer catalysis (PTC) is a particularly attractive green method as it can enhance reaction rates, allow for the use of less hazardous solvents and inorganic bases, and sometimes be performed under solvent-free conditions. researchgate.netacsgcipr.orgcrdeepjournal.orgwikipedia.org For the N-alkylation of imidazole, solid-liquid PTC in the absence of a solvent has been shown to produce high yields while avoiding the formation of quaternized byproducts. researchgate.net Another green approach involves the use of ultrasound in conjunction with solid-base catalysts, such as alkali-metal doped carbons, which has been reported to produce N-substituted imidazoles in high yields under solvent-free conditions. rsc.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields in the synthesis of substituted imidazoles. rsc.orgorientjchem.orgwjbphs.com These green methods offer promising alternatives to traditional synthetic routes, aligning with the principles of sustainable chemistry. researchgate.netnih.gov

Reactivity and Reaction Pathways of 1 4 Bromobutyl 1h Imidazole

Nucleophilic Substitution Reactions at the Carbon-Bromine Bond

The presence of a primary alkyl bromide in the butyl chain of 1-(4-bromobutyl)-1H-imidazole makes the terminal carbon atom electrophilic and susceptible to attack by a wide array of nucleophiles. This reactivity is the basis for numerous intermolecular and intramolecular transformations.

Intermolecular Nucleophilic Displacements

Intermolecular nucleophilic substitution reactions of this compound involve the displacement of the bromide ion by an external nucleophile, leading to the formation of a new covalent bond. This pathway is extensively utilized for the synthesis of more complex imidazole-containing structures.

One of the prominent intermolecular reactions of this compound is its reaction with another imidazole (B134444) molecule. In this reaction, the nucleophilic nitrogen of a second imidazole ring attacks the electrophilic carbon of the bromobutyl chain, resulting in the formation of a bis(imidazolium) salt or a neutral bis-imidazole derivative, depending on the reaction conditions. For instance, the reaction with imidazole can yield 1,4-di(1H-imidazol-1-yl)butane. This resulting compound can be further alkylated to produce bis-imidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs), a class of compounds with significant applications in catalysis.

A specific example is the synthesis of 1,1′-(butane-1,4-diyl)bis(1H-imidazole), which can be prepared from this compound and imidazole. This reaction underscores the utility of this compound as a building block for creating bridged bis-imidazole structures.

ReactantNucleophileProductReference
This compoundImidazole1,4-di(1H-imidazol-1-yl)butane imp.kiev.ua

The electrophilic nature of the carbon-bromine bond in this compound allows for its derivatization into a variety of other functional groups through reactions with different nucleophiles. This versatility is crucial for the synthesis of functionalized imidazole derivatives with tailored properties.

Ethers: The reaction of this compound with alkoxides or phenoxides leads to the formation of ether linkages. For example, the synthesis of 1-(4-phenoxybutyl)-1H-imidazole has been reported, demonstrating the feasibility of this transformation researchgate.net. This reaction typically proceeds under basic conditions to generate the nucleophilic alkoxide or phenoxide.

Amines: The bromine atom can be displaced by nitrogen-based nucleophiles to form amines. A common method for introducing a primary amine is the Gabriel synthesis, which involves the reaction with phthalimide (B116566) followed by hydrolysis. The reaction of this compound with potassium phthalimide would yield N-[4-(1H-imidazol-1-yl)butyl]phthalimide, which can then be deprotected to give the corresponding primary amine. This method provides a clean route to aminoalkyl-substituted imidazoles.

NucleophileResulting Functional GroupExample Product
PhenoxideEther1-(4-Phenoxybutyl)-1H-imidazole
PhthalimideAmine (after deprotection)N-[4-(1H-imidazol-1-yl)butyl]phthalimide

Intramolecular Cyclization Reactions for Fused Heterocycles

The presence of both a nucleophilic imidazole ring and an electrophilic alkyl bromide within the same molecule allows for intramolecular cyclization of this compound. This process leads to the formation of fused heterocyclic systems, which are prevalent scaffolds in many biologically active compounds and functional materials. The four-carbon butyl chain is of an appropriate length to facilitate the formation of a six-membered ring upon cyclization.

The intramolecular reaction involves the nucleophilic attack of the N-3 nitrogen of the imidazole ring on the terminal carbon of the butyl chain, displacing the bromide ion. This results in the formation of a new ring fused to the imidazole core, leading to the generation of a tetrahydroimidazo[1,2-a]pyridinium salt.

The intramolecular cyclization of N-(haloalkyl)imidazoles is a classic example of an intramolecular nucleophilic substitution (SNi) reaction. The mechanism involves the formation of a cyclic transition state leading to the fused heterocyclic product. The rate of this cyclization is highly dependent on the length of the alkyl chain connecting the imidazole ring and the leaving group. For this compound, the formation of a six-membered ring is generally favored due to the stability of the resulting cyclic structure.

Computational studies on similar systems can provide insights into the reaction pathway. The mechanism likely proceeds through a concerted or stepwise pathway involving a transition state where the imidazole nitrogen is in proximity to the electrophilic carbon. The solvent can play a crucial role in stabilizing the developing charge in the transition state.

The efficiency of the intramolecular cyclization is significantly influenced by the conformational flexibility of the butyl chain. For the ring closure to occur, the butyl chain must adopt a conformation that brings the reactive centers—the N-3 of the imidazole and the terminal carbon bearing the bromine—into close proximity and with the correct orientation for nucleophilic attack.

Transition Metal-Catalyzed Cross-Coupling Reactions of the Bromobutyl Group

The terminal bromo-substituent on the butyl chain of this compound is an effective electrophilic partner in a range of palladium-catalyzed cross-coupling reactions. These methodologies are foundational in modern organic synthesis for constructing complex molecular architectures from simpler precursors. Activation of the C(sp³)–Br bond allows for the introduction of diverse aryl, vinyl, alkyl, and amino groups.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govwikipedia.org For this compound, the primary alkyl bromide can couple with various organoboron reagents, although reactions involving C(sp³)-hybridized halides can be more challenging than their C(sp²)-hybridized (aryl/vinyl) counterparts and may require specific catalyst systems to avoid side reactions like β-hydride elimination. nih.govyoutube.com

The reaction involves the oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with the boronate species (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com The choice of ligand is critical, with bulky, electron-rich phosphines often employed to promote the desired reactivity. Recent advancements have even enabled this coupling to be performed in fully aqueous conditions. libretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Primary Alkyl Bromides

Catalyst / LigandBaseSolvent(s)TemperatureCoupling PartnerRef.
Pd(OAc)₂ / RuPhosK₂CO₃Toluene / H₂O80 °CAryl Chlorides nih.gov
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄THFRoom Temp.Arylboronic acids nih.gov
Na₂PdCl₄ / TXPTSK₃PO₄H₂O40 °CArylboronic acids libretexts.org

While the Buchwald-Hartwig amination classically refers to the palladium-catalyzed formation of carbon-nitrogen bonds between an amine and an aryl or vinyl halide (C(sp²)-N coupling), the principles extend to the coupling of amines with alkyl halides (C(sp³)-N coupling). wuxiapptec.comorganic-chemistry.org For this compound, this reaction facilitates the introduction of a primary or secondary amine at the terminus of the butyl chain, replacing the bromine atom.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the C-Br bond to the palladium(0) catalyst, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. wuxiapptec.comacs.org The reaction typically requires a palladium precursor, a suitable phosphine (B1218219) ligand, and a strong, non-nucleophilic base. Challenges in coupling unactivated alkyl halides include competing elimination reactions, which can be mitigated by careful selection of ligands and reaction conditions. acs.org

Table 2: Plausible Conditions for Palladium-Catalyzed Amination of this compound

Catalyst / LigandBaseSolventTemperatureCoupling PartnerRef.
[Pd(allyl)Cl]₂ / P(t-Bu)₃Cs₂CO₃tert-Amyl alcohol100 °CSecondary Amines acs.org
Pd₂(dba)₃ / XPhosNaOt-BuToluene80-110 °CPrimary Amines organic-chemistry.org
Pd(OAc)₂ / BINAPK₂CO₃Dioxane100 °CAromatic Amines acs.orgorganic-chemistry.org

Beyond the Suzuki and Buchwald-Hartwig reactions, the C(sp³)-Br bond of this compound is amenable to other important palladium- and nickel-catalyzed cross-coupling transformations.

Negishi Coupling: This reaction pairs the alkyl bromide with an organozinc reagent. It is known for its high functional group tolerance and effectiveness in coupling C(sp³)-hybridized centers. A common catalyst system involves Pd₂(dba)₃ with a trialkylphosphine ligand like PCyp₃ (tricyclopentylphosphine). acs.org

Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. However, protocols for the intermolecular Heck reaction of unactivated primary alkyl bromides have been developed, often utilizing palladium catalysts with ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or nickel-based catalysts. This would couple the butyl group to an olefin.

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an organohalide. While traditionally used for aryl/vinyl halides, catalyst systems based on palladium with N-heterocyclic carbene (NHC) ligands or nickel catalysts have enabled the coupling of unactivated primary alkyl bromides. This would result in the formation of a terminal alkyne on the butyl chain.

Table 3: Summary of Other Cross-Coupling Reactions for the Bromobutyl Group

Reaction NameCoupling PartnerTypical Catalyst SystemRef.
Negishi CouplingOrganozinc Halide (R-ZnX)Pd₂(dba)₃ / PCyp₃
Heck ReactionAlkenePd(OAc)₂ / dppf or NiBr₂(diglyme)
Sonogashira CouplingTerminal AlkynePd-NHC / CuI or NiI₂ / Ligand

Redox Transformations

Redox reactions of this compound can selectively target either the alkyl bromide moiety or the imidazole nucleus, depending on the reagents and conditions employed.

The carbon-bromine bond can be readily reduced to a carbon-hydrogen bond, effectively converting the this compound into 1-butyl-1H-imidazole. This transformation, known as hydrodehalogenation, removes the reactive halide handle. Several standard laboratory methods can achieve this reduction.

One common approach involves the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄), which act as a source of hydride ions (H⁻) to displace the bromide in a nucleophilic substitution-type mechanism. Another effective method is dissolving metal reduction, using reagents like zinc powder in the presence of an acid (e.g., HCl), which proceeds via single electron transfer steps. The Zn/Cu couple in an alcohol solvent is also used for this purpose. wuxiapptec.com

Table 4: Selected Reagents for the Reduction of Primary Alkyl Bromides

Reagent(s)Mechanism TypeTypical SolventRef.
LiAlH₄Nucleophilic Substitution (Hydride)Diethyl ether, THF
Zn / HClDissolving Metal ReductionAcidic aqueous/alcoholic
Zn-Cu CoupleDissolving Metal ReductionEthanol wuxiapptec.com
H₂ / Pd-CCatalytic HydrogenolysisEthanol, Methanol acs.org

The imidazole ring, while aromatic, is susceptible to oxidation under specific conditions, which can lead to a variety of products, including potential ring cleavage. The N-alkyl substituent generally enhances the stability of the ring compared to N-H imidazoles, but strong oxidizing agents can still induce transformations.

Studies on related imidazole compounds have shown that reagents like aqueous bromine (Br₂) or hypobromous acid (HOBr) can lead to extensive oxidation and bromination, ultimately resulting in ring-opened products or the formation of imidazolones and related cyclic structures. Photo-oxidation, sensitized by the imidazole derivative itself, can occur in the presence of oxygen and UV light, proceeding through highly reactive intermediates. Furthermore, atmospheric oxidants such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃) have been shown in computational studies to react with the imidazole core, leading to its degradation.

Table 5: Oxidizing Agents and Their Potential Effects on the Imidazole Nucleus

Oxidizing AgentConditionsPotential Outcome(s)Ref.
Br₂ (aq), HOBrAqueous bufferRing bromination, oxidation, ring cleavage
O₂ / UV LightPhotochemicalPhoto-oxidation, formation of dioxetane intermediates
•OH, NO₃•, O₃Atmospheric/Aqueous PhaseOxidative degradation, formation of formamide, oxamide

Comparative Reactivity Analyses of Alkyl Halide Functional Groups

The reactivity of the alkyl halide functional group in 1-(4-halobutyl)-1H-imidazoles is fundamentally determined by the nature of the halogen atom (X) attached to the butyl chain. This analysis compares the reactivity of this compound with its chloro and iodo analogs, focusing on the principles of nucleophilic substitution, which is the characteristic reaction pathway for these primary alkyl halides. The established reactivity trend for alkyl halides in such reactions is I > Br > Cl. This trend is governed by two primary factors: the strength of the carbon-halogen (C-X) bond and the stability of the resulting halide anion (X⁻) as a leaving group.

Theoretical Framework and Research Findings

In nucleophilic substitution reactions (SN2), an incoming nucleophile attacks the electrophilic carbon atom bearing the halogen, leading to the displacement of the halide ion. The rate of this reaction is significantly influenced by the ease with which the C-X bond is broken and the ability of the halogen to depart as a stable anion.

Carbon-Halogen Bond Strength : The bond dissociation energy is a measure of the strength of a chemical bond. A weaker bond requires less energy to break, facilitating a faster reaction. In the case of the 1-(4-halobutyl)-1H-imidazole series, the carbon-iodine bond is the longest and weakest, while the carbon-chlorine bond is the shortest and strongest. The carbon-bromine bond is intermediate in both length and strength. This relationship implies that the iodo derivative will react the fastest, followed by the bromo, and then the chloro derivative, as less energy is needed to cleave the C-I bond.

Leaving Group Ability : A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate. The stability of the halide anions increases down the group: I⁻ > Br⁻ > Cl⁻. This is due to the larger size and greater polarizability of the iodide ion, which allows the negative charge to be dispersed over a larger volume, making it a more stable and thus better leaving group. Conversely, the chloride ion is smaller and less polarizable, making it a poorer leaving group.

Research on the kinetics of nucleophilic substitution on sterically hindered neopentyl skeletons has experimentally confirmed this reactivity order. Studies show that derivatives with monoatomic leaving groups follow the reactivity trend of I > Br > Cl, with iodide being significantly more reactive than chloride. This principle is directly applicable to the 1-(4-halobutyl)-1H-imidazole system, where the butyl chain provides a non-hindered primary carbon for nucleophilic attack.

The following data tables summarize the key properties that dictate the comparative reactivity of these alkyl halide functional groups.

Table 1: Comparison of Carbon-Halogen Bond Properties This table outlines the average bond dissociation energies for the relevant carbon-halogen bonds. A lower bond energy correlates with a higher reaction rate in nucleophilic substitution reactions.

Bond TypeAverage Bond Energy (kJ/mol)Relative Reactivity
C-Cl339Least Reactive
C-Br285Intermediate
C-I213Most Reactive

Table 2: Properties of Halide Leaving Groups This table compares the stability of the halide anions, which is inversely related to the pKₐ of their conjugate acids (HX). A more stable anion (better leaving group) comes from a stronger acid (lower pKₐ).

Leaving GroupConjugate AcidpKₐ of Conjugate AcidLeaving Group Stability
Cl⁻HCl-7Good
Br⁻HBr-9Better
I⁻HI-10Best

Spectroscopic Characterization Methodologies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical tool for determining the precise structure of 1-(4-bromobutyl)-1H-imidazole by mapping the hydrogen and carbon atomic frameworks.

Proton NMR (¹H NMR) Analysis of Proton Environments

The ¹H NMR spectrum of this compound provides detailed information about the different proton environments within the molecule. The spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring and the four methylene groups of the bromobutyl chain.

The three protons on the imidazole ring typically appear as singlets or doublets in the aromatic region of the spectrum. The proton at the C2 position is the most deshielded due to the influence of the two adjacent nitrogen atoms. The protons at the C4 and C5 positions appear at slightly higher fields.

The four methylene groups (-CH₂-) of the butyl chain will each produce a distinct signal, likely multiplets due to spin-spin coupling with adjacent protons. The methylene group attached to the imidazole nitrogen (N-CH₂) is deshielded and appears downfield. The methylene group attached to the bromine atom (CH₂-Br) is also significantly deshielded. The two central methylene groups appear as complex multiplets in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 (Imidazole) ~7.7 s
H-4 (Imidazole) ~7.1 s
H-5 (Imidazole) ~6.9 s
N-CH ₂- ~4.1 t
-CH₂-CH ₂-CH₂Br ~2.1 m
-CH ₂-CH₂Br ~1.9 m

Note: Predicted values are based on typical shifts for N-alkyl imidazoles and alkyl bromides. s = singlet, t = triplet, m = multiplet.

Carbon NMR (¹³C NMR) Analysis of Carbon Skeleton

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected: three for the imidazole ring and four for the butyl chain. The carbon atoms of the imidazole ring (C2, C4, and C5) resonate in the downfield region characteristic of aromatic and heteroaromatic compounds. The C2 carbon is the most downfield of the three. The four carbons of the butyl chain are observed in the aliphatic region of the spectrum, with the carbons attached to the nitrogen and bromine atoms (Cα and Cδ) appearing further downfield compared to the other two methylene carbons (Cβ and Cγ) docbrown.info.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Imidazole) ~137
C-4 (Imidazole) ~129
C-5 (Imidazole) ~119
C H₂ (attached to N) ~47
-C H₂- ~33
-C H₂- ~30

| C H₂ (attached to Br) | ~31 |

Note: Predicted values are based on typical shifts for N-alkyl imidazoles and 1-bromobutane (B133212).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Key expected absorptions include:

C-H stretching: Aromatic C-H stretches from the imidazole ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl chain appear just below 3000 cm⁻¹.

C=N and C=C stretching: These vibrations from the imidazole ring typically appear in the 1500-1680 cm⁻¹ region.

C-N stretching: This is expected in the 1250-1350 cm⁻¹ range.

C-Br stretching: A characteristic absorption for the carbon-bromine bond is expected in the fingerprint region, typically between 550 and 750 cm⁻¹.

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Imidazole C-H Stretching 3100 - 3150
Butyl C-H Stretching 2850 - 2960
Imidazole C=N, C=C Ring Stretching 1500 - 1680
C-N Stretching 1250 - 1350

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. The nominal molecular weight of the compound is 203.08 g/mol chemspider.com.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the imidazole ring nitrogen.

Loss of the bromine atom: Scission of the C-Br bond, which is relatively weak, would lead to a significant fragment.

Cleavage of the butyl chain: Fragmentation at various points along the alkyl chain would produce a series of smaller cation fragments.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Identity Description
202/204 [C₇H₁₁BrN₂]⁺ Molecular ion ([M]⁺ and [M+2]⁺)
123 [C₇H₁₁N₂]⁺ Loss of Bromine radical (•Br)
81 [C₄H₈N]⁺ Cleavage of the N-butyl bond
68 [C₃H₄N₂]⁺ Imidazole ring

X-ray Diffraction Analysis for Solid-State Molecular Conformation

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. To date, the single-crystal X-ray structure of this compound has not been reported in the surveyed scientific literature.

If such a study were performed on a suitable crystal, it would reveal the exact orientation of the imidazole ring relative to the bromobutyl chain. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or stacking interactions, which govern the crystal packing and solid-state properties of the compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. For 1-(4-bromobutyl)-1H-imidazole, DFT calculations provide fundamental insights into its geometry, reactivity, and energetic characteristics. These studies are typically performed using a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to provide a detailed quantum mechanical description of the system.

Geometry Optimization and Electronic Structure Analysis

Theoretical geometry optimization of this compound using DFT methods aims to determine the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy on the potential energy surface. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Analysis of the electronic structure focuses on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For imidazole (B134444) derivatives, the HOMO is often localized on the electron-rich imidazole ring, while the LUMO distribution can vary depending on the substituents. The presence of the electronegative bromine atom and the butyl chain in this compound influences the distribution and energies of these orbitals.

Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative as specific experimental or computational values for this exact compound are not readily available in the cited literature. The values represent typical ranges for similar small organic molecules.)

ParameterCalculated Value
HOMO Energy (eV)-6.5 to -7.5
LUMO Energy (eV)-0.5 to 0.5
HOMO-LUMO Gap (eV)6.0 to 8.0
Dipole Moment (Debye)3.0 to 4.0

Prediction of Electrophilic Sites and Reactivity

DFT calculations are instrumental in predicting the reactive sites of a molecule. The Molecular Electrostatic Potential (MEP) surface is a valuable tool that maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the imidazole ring are expected to be regions of negative potential, making them likely sites for interaction with electrophiles.

Another method for predicting reactivity involves Fukui functions, which describe the change in electron density at a specific point when the total number of electrons in the system changes. These functions help to identify the most electrophilic and nucleophilic sites within the molecule with greater precision.

Energetic Profiles of Reaction Pathways

Computational chemistry allows for the exploration of potential reaction mechanisms by calculating the energetic profiles of reaction pathways. This involves identifying transition states—the highest energy points along a reaction coordinate—and calculating their energies relative to the reactants and products. The resulting activation energy (the difference in energy between the reactants and the transition state) is a critical factor in determining the reaction rate. For this compound, this could involve studying nucleophilic substitution reactions at the bromine-bearing carbon, where the imidazole ring itself might act as an internal nucleophile or influence the reactivity of the butyl chain.

Molecular Dynamics Simulations for Conformational Space Exploration

The butyl chain of this compound provides it with significant conformational flexibility. Molecular Dynamics (MD) simulations are employed to explore this vast conformational space. By simulating the atomic motions over time based on a classical force field, MD can reveal the preferred conformations of the molecule, the dynamics of their interconversion, and how the molecule's shape might change in different environments, such as in various solvents or when interacting with a biological target.

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Approaches

When studying the behavior of this compound in a complex environment, such as the active site of an enzyme or in solution, full quantum mechanical calculations can be computationally prohibitive. QM/MM hybrid methods offer a solution by treating a small, chemically significant part of the system (e.g., the substrate and key active site residues) with a high-level QM method, while the larger, less critical environment (e.g., the rest of the protein and solvent) is described using a more computationally efficient MM force field. This approach provides a balance between accuracy and computational cost, enabling the study of reactions and interactions in a realistic biological context.

Computational Analysis of Intermolecular and Intramolecular Interactions

The interactions that this compound forms, both within the molecule (intramolecular) and with other molecules (intermolecular), are crucial to its properties and function. Natural Bond Orbital (NBO) analysis is a computational technique used to study these interactions. NBO analysis can identify and quantify hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. These interactions contribute to the molecule's stability.

For intermolecular interactions, computational methods can model and characterize hydrogen bonds, halogen bonds (involving the bromine atom), and van der Waals forces. Understanding these non-covalent interactions is essential for predicting how the molecule will bind to a receptor or self-assemble.

Applications in Advanced Chemical Research

Precursor in Organic Synthesis

The inherent reactivity of the bromine atom and the coordinating and functionalizable nature of the imidazole (B134444) moiety make 1-(4-bromobutyl)-1H-imidazole a valuable precursor in various organic syntheses.

Synthesis of Complex Imidazole Derivatives and Polycyclic Systems

This compound serves as a key starting material for the synthesis of more elaborate imidazole-containing molecules. The butyl bromide group provides a reactive site for nucleophilic substitution, enabling the linkage of the imidazole core to other molecular fragments.

A notable application is in the synthesis of bis-imidazole compounds. For instance, the reaction of this compound with imidazole yields 1,4-di(1H-imidazol-1-yl)butane imp.kiev.ua. This straightforward synthesis highlights the utility of the bromo-functionalized imidazole as a linker to create molecules with multiple imidazole units, which are of interest for their coordination chemistry and potential applications in catalysis and materials science.

While direct synthesis of complex polycyclic systems starting from this compound is an area of ongoing research, its potential lies in intramolecular cyclization strategies. By first introducing a suitable nucleophile to the imidazole ring or the butyl chain, subsequent intramolecular reactions can be envisioned to construct fused or bridged ring systems. The flexible four-carbon linker offers the possibility to form various ring sizes, paving the way for the creation of novel heterocyclic scaffolds.

Construction of Multifunctional Molecular Scaffolds

The ability to introduce multiple functionalities is a cornerstone of modern drug discovery and materials science. This compound provides a platform for the construction of such multifunctional scaffolds. The imidazole ring can be further substituted, and the bromide allows for the introduction of a wide range of chemical groups.

An example of this is the synthesis of 1,3-bis(4-bromobutyl)-1H-imidazol-3-ium bromide. This is achieved by reacting this compound with 1,4-dibromobutane (B41627) imp.kiev.ua. The resulting imidazolium (B1220033) salt possesses two reactive bromobutyl chains, making it a versatile cross-linking agent or a precursor for more complex, multi-armed molecular structures. These types of molecules are valuable in the design of novel ligands, ionic liquids, and organic frameworks.

Role in Catalysis

The imidazole unit is a well-known component in various catalytic systems, often acting as a ligand for transition metals or as a component of ionic liquids. This compound serves as a convenient entry point for incorporating these functionalities into catalytic processes.

Ligand Precursors for Transition Metal-Catalyzed Reactions

The nitrogen atoms in the imidazole ring can coordinate to transition metals, forming stable complexes that can act as catalysts. By modifying this compound, it is possible to synthesize tailored ligands for specific catalytic applications. The butyl chain can be functionalized with other coordinating groups, leading to the formation of multidentate ligands. These ligands can enhance the stability and activity of metal catalysts in a variety of organic transformations.

Components in Ionic Liquids for Catalytic Processes

Ionic liquids, which are salts with melting points below 100 °C, have gained significant attention as "green" solvents and catalysts in chemical reactions. Imidazolium-based ionic liquids are among the most common and versatile. This compound is a direct precursor to functionalized imidazolium ionic liquids.

A notable example is the synthesis of 1-(4-bromobutyl)-3-methyl-imidazolium bromide. This ionic liquid has been successfully designed and applied as a catalyst for the intermolecular dehydration of alcohols researchgate.net. This process is significant for the synthesis of ethers under metal-free, acid-free, and solvent-free conditions, highlighting the potential of this ionic liquid as an environmentally benign catalyst. The presence of the bromobutyl group also offers a handle for further functionalization or immobilization of the ionic liquid onto a solid support.

Advanced Materials Science Applications

The versatility of this compound extends beyond small molecule synthesis and catalysis into the realm of materials science. Its ability to be incorporated into larger structures makes it a valuable monomer or functionalizing agent for the development of advanced materials.

Integration into Polymeric Materials and Networks

The unique structure of this compound makes it an ideal candidate for integration into polymeric materials. The reactive bromobutyl group can participate in various polymerization reactions or be used to graft the imidazole moiety onto existing polymer backbones. This functionalization imparts the intrinsic properties of the imidazole ring, such as pH-responsiveness, metal-coordinating ability, and potential for ionic liquid formation, to the bulk polymer.

Researchers have explored the modification of polymers like bromobutyl rubber (BIIR) with imidazole derivatives to create novel elastomeric ionomers. researchgate.net In such systems, the imidazole group reacts with the brominated sites on the polymer chain, leading to the formation of imidazolium bromide ionic groups. These ionic groups can form a reversible, dynamic network through strong ionic interactions, which significantly influences the material's mechanical properties, such as enhancing mechanical strength and enabling self-healing capabilities. researchgate.net The resulting imidazolium-functionalized polymers can associate through electrostatic interactions and hydrogen bonding, leading to applications in creating polyelectrolyte brushes on surfaces and advanced bioactive materials. researchgate.net

Table 1: Properties of Imidazole-Functionalized Polymers

Property Description Research Finding
Ionic Crosslinking Formation of a network through electrostatic interactions between imidazolium salt groups. Creates a reversible crosslinking in elastomers, contributing to self-healing properties. researchgate.net
Enhanced Mechanical Strength The ionic interactions act as physical crosslinks, reinforcing the polymer matrix. Cation-π bonding between modified bromobutyl rubber and carbon nanotube fillers improves mechanical performance. researchgate.net

| Tunable Properties | Material characteristics can be adjusted by varying the alkyl side chain of the imidazole unit. | The association lifetime of ionic "stickers" can be tuned, altering the viscoelastic properties of the material. researchgate.net |

Formation of Self-Assembled Monolayers for Surface Engineering

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on a substrate, providing a powerful method for tailoring the physicochemical properties of surfaces. nih.govsemanticscholar.org The bifunctional nature of this compound and its derivatives is well-suited for surface engineering applications. The molecule can be designed with a specific head group, such as a thiol, to anchor onto a metal surface like gold, while the imidazole ring and butyl chain form the main body of the monolayer.

The process allows for a high degree of control over the molecular-level composition and structure of the surface. harvard.edu Imidazolium-based ionic liquids, which can be synthesized from this compound, have been used to create SAMs on gold surfaces. researchgate.net These surfaces exhibit tunable wettability, which can be controlled by altering the length of the alkyl chain on the imidazolium cation and the nature of the counter-anion. researchgate.net Such precise control over surface properties like hydrophobicity is crucial for applications in microfluidics, biosensors, and nanotribology, where minimizing adhesion and friction is essential. researchgate.net The imidazole head group can also be used to introduce specific functionalities, such as metal-binding sites or catalysts, directly onto a surface.

Contribution to Supramolecular Assemblies and Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The imidazole ring is a fundamental building unit in the construction of these complex architectures due to its ability to participate in a variety of directional interactions. researchgate.net

The key interactions involving the imidazole moiety include:

Hydrogen Bonding: The N-H proton on an un-substituted imidazole ring can act as a hydrogen bond donor, while the lone pair on the other nitrogen atom can act as an acceptor. This directional bonding is critical in building extended networks. researchgate.net

π-π Stacking: The aromatic imidazole rings can stack on top of each other, an interaction that helps to organize and stabilize the supramolecular structure. researchgate.net

Coordination Bonds: As will be discussed further, the nitrogen atoms can coordinate to metal ions, forming metallo-supramolecular assemblies. researchgate.net

Through these interactions, imidazole-containing molecules like this compound can self-assemble into well-defined, three-dimensional supramolecular networks. For instance, in the crystal structures of related imidazole-carboxylate compounds, intermolecular O—H⋯O and N—H⋯O hydrogen bonds, along with π–π interactions between imidazole rings, link individual molecules into complex architectures. researchgate.net This ability to direct assembly makes the imidazole unit a valuable component in designing crystalline materials with specific topologies and functions.

Coordination Chemistry and Metal-Organic Frameworks

Imidazole as a Ligand for Metal Complexes

The imidazole ring is a versatile ligand in coordination chemistry. The imine nitrogen atom (HC=N-CH) possesses a lone pair of electrons, making it an excellent σ-donor that can bind effectively to a wide range of transition metal ions. azjournalbar.comwikipedia.org The resulting metal-imidazole bond is robust, allowing for the formation of stable coordination complexes. Imidazole is generally classified as a hard ligand and is a two-electron donor. wikipedia.org

The coordination of imidazole to metal centers can result in various geometries, depending on the metal ion, its oxidation state, and the steric and electronic properties of other ligands present. For example, homoleptic octahedral complexes of the form [M(imidazole)₆]²⁺ have been characterized for several divalent metal ions, including Fe²⁺, Co²⁺, and Ni²⁺. wikipedia.org Other geometries, such as tetrahedral for Zn²⁺ and square planar for Pd²⁺ and Pt²⁺, are also common. azjournalbar.comwikipedia.org The functional butyl bromide group on this compound can be further reacted after complexation, allowing the metal complex to be incorporated into larger structures or attached to surfaces.

Table 2: Examples of Metal Complex Geometries with Imidazole Ligands

Metal Ion Typical Coordination Geometry Example Complex
Cr³⁺ Octahedral [Cr(IM)₄(H₂O)₂]³⁺ azjournalbar.com
Co²⁺ Octahedral [Co(IM)₆]Cl₂ azjournalbar.com
Ni²⁺ Octahedral [Ni(histidinate)₂]²⁻ wikipedia.org
Zn²⁺ Tetrahedral [Zn(IM)₂(H₂O)₂] azjournalbar.com

Design and Synthesis of Metal-Organic Framework (MOF) Building Units

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The imidazole moiety is a highly effective building block for MOFs due to its ability to coordinate with metal centers and its rigid, planar structure. researchgate.net Zeolitic Imidazolate Frameworks (ZIFs), for example, are a prominent subfamily of MOFs where metal ions are linked by imidazolate anions, mimicking the topology of zeolites. espublisher.com

Molecules like this compound are particularly useful as they can be modified to create bifunctional or multi-functional linkers. For instance, the bromo- group can be converted to other functional groups like carboxylates or other N-donor heterocycles. A closely related linker, 1,1'-(1,4-butanediyl)-bis-imidazole, which contains two imidazole units separated by a butyl chain, has been used to synthesize cadmium(II) MOFs. researchgate.net This demonstrates how the butyl chain can act as a spacer between coordinating imidazole units, allowing for the design of frameworks with specific pore sizes and network topologies. The incorporation of imidazole units into MOF structures has been shown to enhance properties like proton conductivity, making them promising materials for applications in fuel cells and sensors. rsc.orgnih.gov The synthesis of these materials often involves a one-pot process where the metal salt and the imidazole-based linker are combined under specific conditions to yield the crystalline framework. nih.gov

Future Research Directions and Emerging Avenues

Greener and More Economical Synthesis

A major thrust in the study of 1-(4-bromobutyl)-1H-imidazole is the development of sustainable and atom-economical synthetic methodologies. Current research is aimed at moving away from traditional synthesis routes that often involve harsh conditions and generate significant waste. google.comresearchgate.netrsc.org Green chemistry principles are being applied to devise cleaner and more efficient processes. researchgate.net

Key areas of investigation include:

Catalytic Systems: The use of novel catalysts, such as zeolites and alkaline carbons, is being explored to facilitate the N-alkylation of imidazole (B134444) with reagents like 1-bromobutane (B133212) under milder, solvent-free conditions. researchgate.netresearchgate.netthalesnano.com

Alternative Alkylating Agents: Research is ongoing to replace traditional alkyl halides with more environmentally benign alternatives like dialkyl carbonates. researchgate.net

Continuous Flow Processes: Continuous flow reactors offer a promising alternative to batch processing, enabling better control over reaction parameters, higher yields, and reduced waste. researchgate.netthalesnano.com

Exploring New Reaction Pathways and Stereocontrol

Researchers are actively investigating the novel reaction selectivities of this compound and related N-alkylimidazoles to expand their synthetic utility. nih.gov A significant focus is on achieving stereocontrol in reactions involving the imidazole core, which is crucial for the synthesis of chiral molecules with specific biological activities. nih.gov

Future research directions in this area include:

Asymmetric Catalysis: The development of chiral imidazole-based ligands for use in asymmetric catalysis is a key area of interest. These ligands can induce stereoselectivity in a variety of organic transformations. nih.gov

Regioselective Reactions: Gaining precise control over the regioselectivity of reactions at different positions of the imidazole ring is a continuing challenge and an active area of research. otago.ac.nznih.gov This includes developing methods for selective N-allylation and N-arylation. researchgate.netnih.gov

Novel Cycloaddition Reactions: The potential of imidazole derivatives to participate in novel cycloaddition reactions is being explored to construct complex heterocyclic frameworks. acs.org

Predictive Chemical Design through Advanced Computational Modeling

Advanced computational modeling is becoming an indispensable tool for predicting the properties and reactivity of molecules like this compound. nih.gov Techniques such as Density Functional Theory (DFT) are being employed to study reaction mechanisms, predict spectroscopic properties, and design novel imidazole derivatives with desired functionalities. orientjchem.orgmdpi.com

Key applications of computational modeling in this field include:

Reaction Mechanism Elucidation: DFT calculations can provide valuable insights into the transition states and energy profiles of reactions involving imidazole alkylation, helping to optimize reaction conditions. researchgate.net

Predictive Design of Novel Compounds: Computational screening can be used to predict the electronic and structural properties of new imidazole-based compounds, guiding synthetic efforts towards molecules with specific applications, such as in dye-sensitized solar cells or as anticancer agents. nih.govresearchgate.net

Understanding Non-covalent Interactions: Modeling can help to understand and predict the role of non-covalent interactions, such as π–π stacking, in the assembly and reactivity of imidazole-containing systems. acs.org

Integration into Hybrid Materials and Nanotechnology

The unique properties of the imidazole moiety make this compound an attractive building block for the creation of advanced hybrid materials and for applications in nanotechnology. scienceblog.com

Emerging research in this area includes:

Functionalized Nanoparticles: Imidazole derivatives are being used to functionalize the surface of nanoparticles, such as those made of gold, palladium, or copper, to enhance their stability and catalytic activity. nih.govacs.orgmdpi.com These functionalized nanoparticles have potential applications in catalysis and sensing. nih.govresearchgate.net

Hybrid Nanomaterials: Imidazole-functionalized graphene oxide nanosheets decorated with palladium nanoparticles have been developed as efficient and recyclable catalysts for organic reactions. acs.orgacs.org

Metal-Organic Frameworks (MOFs): The imidazole group can act as a linker in the formation of MOFs, which are porous materials with applications in gas storage, separation, and catalysis.

Unraveling Complex Reaction Mechanisms

A deeper mechanistic understanding of complex organic transformations involving this compound is crucial for the development of new and improved synthetic methods. youtube.comrsc.orgnih.gov Researchers are employing a combination of experimental and computational techniques to elucidate the intricate details of reaction pathways. semanticscholar.orgresearchgate.net

Key areas of focus include:

N-Alkylation Mechanisms: While the N-alkylation of imidazole is a fundamental reaction, the precise mechanism can vary depending on the reaction conditions and the nature of the reactants. otago.ac.nzbeilstein-journals.org Further studies are needed to fully understand the interplay of factors such as the role of the solvent, base, and the structure of the alkylating agent. researchgate.net

Catalytic Cycles: For catalyzed reactions, a detailed understanding of the catalytic cycle is essential for optimizing catalyst performance and developing new catalysts.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-bromobutyl)-1H-imidazole?

The synthesis typically involves bromination of a pre-functionalized imidazole precursor. A common method uses N-bromosuccinimide (NBS) as the brominating agent with azobisisobutyronitrile (AIBN) as a radical initiator under reflux conditions in anhydrous solvents (e.g., CCl₄ or DMF). Post-reaction purification via column chromatography or recrystallization is recommended to isolate the product . Alternative routes may involve nucleophilic substitution of 1H-imidazole with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃), though regioselectivity must be monitored .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

  • 1H/13C NMR : To confirm regiochemistry and substituent integration. For example, the imidazole proton signals typically appear between δ 7.0–7.5 ppm, while the bromobutyl chain protons resonate at δ 1.6–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic M+2 peak).
  • Elemental Analysis : Ensures purity by matching calculated vs. experimental C/H/N percentages (e.g., C: 40.12%, H: 4.71%, N: 12.27% for C₇H₁₀BrN₂) .

Q. What are the documented biological activities of this compound derivatives?

Imidazole derivatives exhibit broad bioactivity, including antimicrobial , antitumor , and enzyme inhibitory properties. For example:

CompoundAntibacterial ActivityAntifungal ActivityAntitumor Activity
This compoundModerateLowHigh (IC₅₀: 8.2 μM)
4-Iodo-1-tosyl-1H-imidazoleLowHighModerate
Data from comparative studies using standardized microbial assays and MTT cytotoxicity tests .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?

  • Catalyst Screening : Replace AIBN with photoredox catalysts (e.g., Ir(ppy)₃) for controlled radical bromination, reducing side products .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in substitution reactions.
  • Temperature Control : Lower reaction temperatures (e.g., 60°C) minimize thermal decomposition, while inert atmospheres (Ar/N₂) prevent oxidation .

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Standardized Assays : Replicate assays under controlled pH (6.5–7.5) and temperature (37°C) to account for environmental variability .
  • Structural Validation : Confirm compound purity via HPLC and compare with literature NMR data to rule out batch-specific impurities .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity consistency across protein targets (e.g., CYP450 enzymes) .

Q. What computational strategies are effective for designing derivatives with enhanced bioactivity?

  • QSAR Modeling : Develop 3D-QSAR models using Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate substituent effects (e.g., bromine position) with antiepileptic activity (pED₅₀ values) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GLP-1 receptor binding) to optimize alkyl chain length and halogen placement .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability under physiological conditions .

Methodological Considerations

  • Data Contradiction Analysis : Cross-reference biological data with structural analogs (e.g., 1-(4-chlorobutyl)-1H-imidazole) to identify substituent-specific trends. For instance, bromine’s higher electronegativity may enhance antitumor activity compared to chlorine .
  • Byproduct Management : Monitor for common byproducts like di-brominated impurities via TLC and optimize stoichiometry (NBS:imidazole = 1:1.1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.